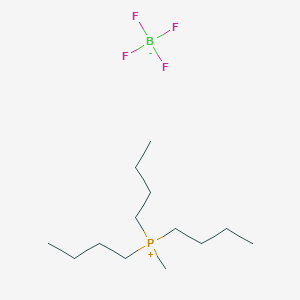
Tributyl(methyl)phosphanium;tetrafluoroborate
Cat. No. B1640320
M. Wt: 304.16 g/mol
InChI Key: FDBVBTJKSUCFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04892944
Procedure details


In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate and 7.9 g of an aqueous solution of 42% HBF4 was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide from the system, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbon dioxide being less than 20 ppm, water was distilled off. The residue formed was recrystallized from a mixture of water and methanol to provide 10.1 g (92.4% of the theoretical yield, yield of 58.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium tetrafluoroborate.

Name
tri-n-butylmethylphosphonium carbonate
Quantity
10 g
Type
reactant
Reaction Step Two

[Compound]
Name
aqueous solution
Quantity
7.9 g
Type
reactant
Reaction Step Two



Name

Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[CH2:5]([P+:9]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])C)[CH2:6][CH2:7][CH3:8].[CH2:19]([P+:23]([CH3:32])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22].[H+].[B-:34]([F:38])([F:37])([F:36])[F:35].C(=O)=O>O>[CH2:15]([P:9]([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18].[F:35][B-:34]([F:38])([F:37])[F:36].[CH2:28]([P+:23]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:24][CH2:25][CH2:26][CH3:27])[CH3:32])[CH2:29][CH2:30][CH3:31] |f:0.1.2,3.4,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
tri-n-butylmethylphosphonium carbonate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.C(CCC)[P+](C)(CCCC)CCCC.C(CCC)[P+](CCCC)(CCCC)C
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For more completely removing carbon dioxide from the system, degassing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from a mixture of water and methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](F)(F)F.C(CCC)[P+](C)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04892944
Procedure details


In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate and 7.9 g of an aqueous solution of 42% HBF4 was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide from the system, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbon dioxide being less than 20 ppm, water was distilled off. The residue formed was recrystallized from a mixture of water and methanol to provide 10.1 g (92.4% of the theoretical yield, yield of 58.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium tetrafluoroborate.

Name
tri-n-butylmethylphosphonium carbonate
Quantity
10 g
Type
reactant
Reaction Step Two

[Compound]
Name
aqueous solution
Quantity
7.9 g
Type
reactant
Reaction Step Two



Name

Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[CH2:5]([P+:9]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])C)[CH2:6][CH2:7][CH3:8].[CH2:19]([P+:23]([CH3:32])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22].[H+].[B-:34]([F:38])([F:37])([F:36])[F:35].C(=O)=O>O>[CH2:15]([P:9]([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18].[F:35][B-:34]([F:38])([F:37])[F:36].[CH2:28]([P+:23]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:24][CH2:25][CH2:26][CH3:27])[CH3:32])[CH2:29][CH2:30][CH3:31] |f:0.1.2,3.4,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
tri-n-butylmethylphosphonium carbonate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.C(CCC)[P+](C)(CCCC)CCCC.C(CCC)[P+](CCCC)(CCCC)C
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For more completely removing carbon dioxide from the system, degassing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from a mixture of water and methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](F)(F)F.C(CCC)[P+](C)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
